![molecular formula C14H15NO2S B1275556 Ethyl 2-amino-5-benzylthiophene-3-carboxylate CAS No. 216686-60-1](/img/structure/B1275556.png)
Ethyl 2-amino-5-benzylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-benzylthiophene-3-carboxylate is a chemical compound with the CAS Number: 216686-60-1 . It has a molecular weight of 262.35 and its IUPAC name is ethyl 2-amino-5-benzyl-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-5-benzylthiophene-3-carboxylate is1S/C14H16NO2S/c1-2-17-14 (16)12-9-11 (18-13 (12)15)8-10-6-4-3-5-7-10/h3-7,9,18H,2,8,15H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-amino-5-benzylthiophene-3-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-amino-5-benzylthiophene-3-carboxylate:
Antimicrobial Agents
Ethyl 2-amino-5-benzylthiophene-3-carboxylate has shown promising antimicrobial properties. Research indicates that thiophene derivatives, including this compound, exhibit significant activity against various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics and antifungal medications .
Antitumor Activity
Studies have explored the antitumor potential of thiophene derivatives. Ethyl 2-amino-5-benzylthiophene-3-carboxylate, due to its structural properties, is being investigated for its ability to inhibit the growth of cancer cells. Its mechanism involves interfering with cell division and inducing apoptosis in tumor cells .
Anti-inflammatory Applications
The compound is also being researched for its anti-inflammatory effects. Thiophene derivatives are known to inhibit the production of pro-inflammatory cytokines, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Research
Ethyl 2-amino-5-benzylthiophene-3-carboxylate is under investigation for its antiviral properties. Researchers are studying its effectiveness against various viruses, including those causing respiratory and gastrointestinal infections. Its potential to disrupt viral replication makes it a valuable candidate for antiviral drug development .
Diabetes Management
Thiophene derivatives have been identified as potential agents in managing diabetes. Ethyl 2-amino-5-benzylthiophene-3-carboxylate is being studied for its ability to modulate glucose levels and improve insulin sensitivity, offering a new avenue for diabetes treatment .
Neuroprotective Effects
Research is also focusing on the neuroprotective properties of this compound. It has shown potential in protecting neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cholesterol Inhibition
Ethyl 2-amino-5-benzylthiophene-3-carboxylate is being explored for its role in cholesterol management. Studies suggest that it can inhibit cholesterol synthesis, making it a potential therapeutic agent for hypercholesterolemia and related cardiovascular diseases .
Analgesic Properties
The compound is also being investigated for its analgesic effects. Its ability to modulate pain pathways and reduce pain perception could lead to the development of new pain relief medications .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-14(16)12-9-11(18-13(12)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAKABKUKJASLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396473 | |
Record name | ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
CAS RN |
216686-60-1 | |
Record name | ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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